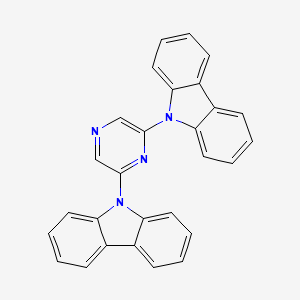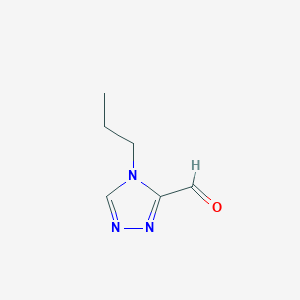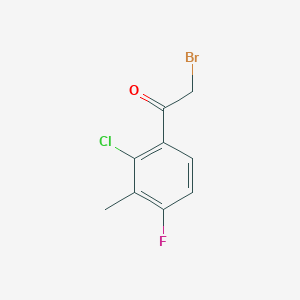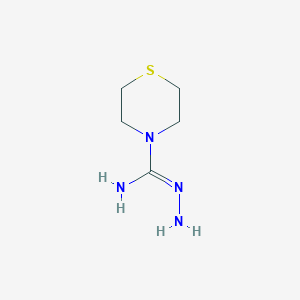
Lithiumcyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithiumcyclopropanecarboxylate is an organolithium compound that features a cyclopropane ring attached to a carboxylate group, with lithium as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithiumcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction typically proceeds as follows:
Cyclopropanecarboxylic acid+LiOH→this compound+H2O
Alternatively, the compound can be prepared by reacting cyclopropanecarboxylic acid with lithium metal in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using lithium carbonate or lithium hydroxide as the lithium source. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Lithiumcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Ion-exchange reactions can be carried out using various metal salts under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropanol derivatives.
Wissenschaftliche Forschungsanwendungen
Lithiumcyclopropanecarboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of lithiumcyclopropanecarboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and other proteins, while the cyclopropane ring and carboxylate group can participate in chemical reactions with other molecules. These interactions can affect cellular processes and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic Acid: The parent compound without the lithium ion.
Lithium Acetate: Another lithium carboxylate compound with a simpler structure.
Lithium Propionate: Similar to lithiumcyclopropanecarboxylate but with a propionate group instead of a cyclopropane ring.
Uniqueness
This compound is unique due to the presence of the cyclopropane ring, which imparts strain and reactivity to the molecule. This structural feature distinguishes it from other lithium carboxylates and contributes to its unique chemical and physical properties.
Eigenschaften
Molekularformel |
C4H5LiO2 |
|---|---|
Molekulargewicht |
92.0 g/mol |
IUPAC-Name |
lithium;cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2.Li/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
KZZHZSFNYRSHRK-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CC1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


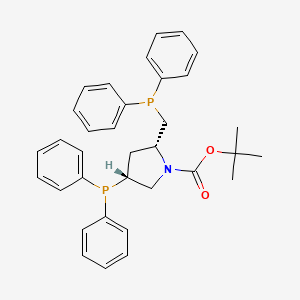
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
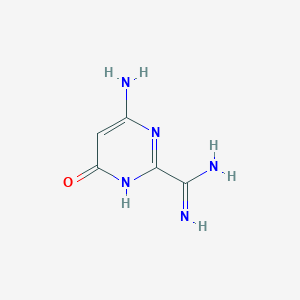
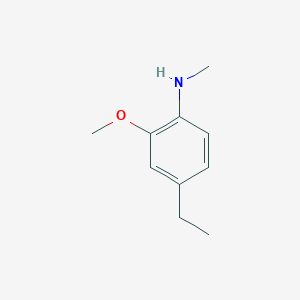

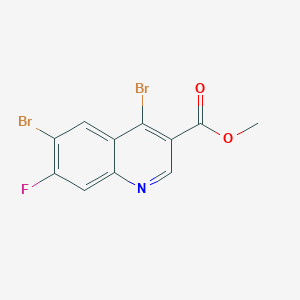
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)
